

Assessing the Specificity of BMS-303141 Through Competitive Binding Assays: A Comparative Guide

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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B10782889

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **BMS-303141**, a potent inhibitor of ATP-citrate lyase (ACLY), with other relevant inhibitors of ACLY and fatty acid synthase (FAS). The specificity of **BMS-303141** is assessed through a review of available competitive binding data and inhibitory concentrations. Detailed experimental protocols for relevant assays are provided to support the reproduction of these findings.

Executive Summary

BMS-303141 is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY) with a reported IC₅₀ of 0.13 μ M.^{[1][2][3]} ACLY is a crucial enzyme that links carbohydrate and lipid metabolism, making it an attractive target for therapeutic intervention in metabolic diseases and cancer. While **BMS-303141** demonstrates high potency towards ACLY, a comprehensive public screening against a broad panel of other enzymes to definitively establish its specificity is not readily available. This guide compiles the existing data on **BMS-303141** and compares it to other inhibitors targeting ACLY and the related lipogenic enzyme, fatty acid synthase (FAS), to provide a framework for assessing its specificity.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the inhibitory potency (IC₅₀ and K_i values) of **BMS-303141** and other selected inhibitors against their primary targets.

Table 1: ATP-Citrate Lyase (ACLY) Inhibitors

Compound	Target	IC ₅₀	K _i	Assay Method
BMS-303141	ACLY (human, recombinant)	0.13 μM[1][2]	Not Reported	Not Specified
NDI-091143	ACLY (human)	2.1 nM[1][2]	7.0 nM[1][2]	ADP-Glo Assay[1][2]
Bempedoic Acid (ETC-1002)	ACLY (hepatic)	29 μM[2]	Not Reported	Not Specified
SB-204990	ACLY	Potent and specific inhibitor (IC ₅₀ not specified)	Not Reported	Not Specified
ACLY-IN-1	ACLY	8.3 nM[1]	Not Reported	Not Specified
Forrestiacids J	ACLY	2.6 μM[1]	Not Reported	Not Specified
Hydroxycitric acid	ACLY	Not Reported	3 μM	Competitive Inhibition

Table 2: Fatty Acid Synthase (FAS) Inhibitors

Compound	Target	IC50
GSK2194069	FAS (human, purified)	0.0604 μ M
TVB-3166	FAS (human, purified)	0.0736 μ M
Fasnall	FAS (human, purified)	3.71 μ M
FT-4101	FASN (human)	40 nM
C75	FAS	Not specified (slow-binding inhibitor)
Orlistat	FASN (thioesterase domain)	Not specified
Ceruleinin	FASN (ketoacyl synthase domain)	Not specified
Triclosan	FASN (enoyl reductase domain)	Not specified

Experimental Protocols

Detailed methodologies for key enzymatic assays are provided below.

ATP-Citrate Lyase (ACLY) Activity Assay (Radiometric)

This protocol describes a direct measurement of ACLY activity by quantifying the incorporation of radiolabeled acetyl-CoA from citrate.

Materials:

- Purified human ACLY enzyme
- Assay Buffer: 87 mM Tris (pH 8.0), 20 μ M MgCl₂, 10 mM KCl, 10 mM DTT
- Substrates: 100 μ M Coenzyme A (CoA), 400 μ M ATP
- Radiolabeled Substrate: 150 μ M [14C]citrate
- Quenching Solution: 0.5 M EDTA

- Scintillation Cocktail: MicroScint-O
- 384-well plates
- Liquid scintillation counter

Procedure:

- Prepare the reaction mixture in a 384-well plate containing Assay Buffer, CoA, ATP, and [14C]citrate.
- To test inhibition, pre-incubate the enzyme with various concentrations of the inhibitor (e.g., **BMS-303141**) in the assay buffer for a specified time.
- Initiate the enzymatic reaction by adding the purified ACLY enzyme to the reaction mixture.
- Incubate the plate at 37°C for 3 hours.
- Terminate the reaction by adding 1 µL of 0.5 M EDTA to each well.
- Add 60 µL of MicroScint-O to each well and incubate at room temperature overnight with gentle shaking.
- Measure the radioactivity in a liquid scintillation counter to determine the amount of [14C]acetyl-CoA produced.
- Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Fatty Acid Synthase (FAS) Activity Assay (Spectrophotometric)

This protocol measures FAS activity by monitoring the oxidation of NADPH at 340 nm.

Materials:

- Purified FAS enzyme
- Assay Buffer: 1 M K2PO4 (pH 7.6)

- Substrates: Acetyl-CoA, Malonyl-CoA
- Cofactor: NADPH
- Spectrophotometer with a heated chamber

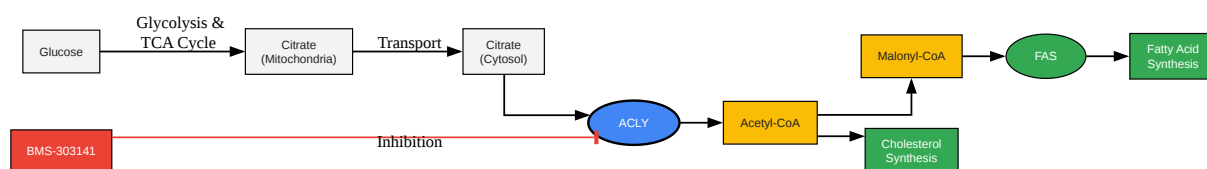
Procedure:

- In a cuvette, prepare a reaction mixture containing the FAS enzyme, Assay Buffer, acetyl-CoA, and NADPH in a final volume of 0.5 mL.
- Incubate the mixture at 37°C for 3 minutes to measure the background rate of NADPH oxidation by monitoring the absorbance at 340 nm.
- To test inhibition, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrates.
- Initiate the FAS-dependent reaction by adding malonyl-CoA.
- Continue to monitor the decrease in absorbance at 340 nm for an additional 3 minutes to determine the rate of NADPH oxidation.
- Calculate the FAS activity based on the rate of NADPH consumption (molar extinction coefficient of NADPH is 6220 M⁻¹cm⁻¹).
- Determine the IC₅₀ value by measuring the activity at various inhibitor concentrations.

Mandatory Visualizations

Signaling Pathway of ACLY Inhibition

The following diagram illustrates the central role of ATP-Citrate Lyase (ACLY) in cellular metabolism and the impact of its inhibition by molecules like **BMS-303141**.

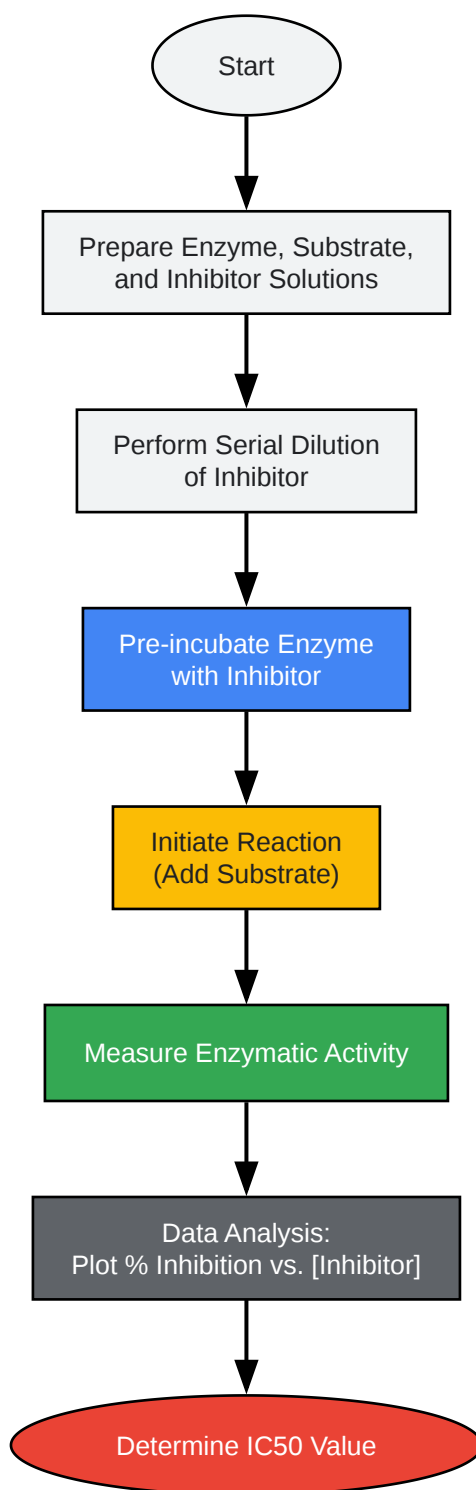


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ACLY signaling pathway and point of inhibition by **BMS-303141**.

Experimental Workflow for IC50 Determination

The diagram below outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of an inhibitor in an enzymatic assay.



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A generalized workflow for determining the IC₅₀ of an enzyme inhibitor.

Conclusion

BMS-303141 is a potent inhibitor of ACLY, a key enzyme in lipid biosynthesis. The available data, primarily its low micromolar IC₅₀ value, indicates a strong inhibitory effect on its intended target. For a more definitive assessment of its specificity, further studies, such as broad-panel kinase screening or competitive binding assays against a diverse set of enzymes, would be necessary. The provided experimental protocols offer a starting point for researchers aiming to independently verify these findings or to characterize novel inhibitors of ACLY and FAS.

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